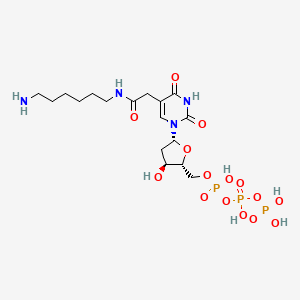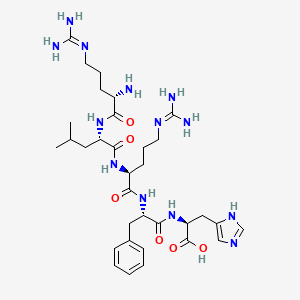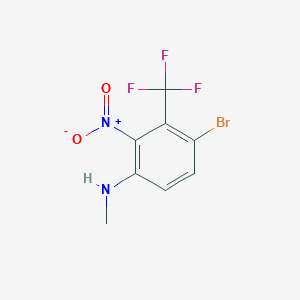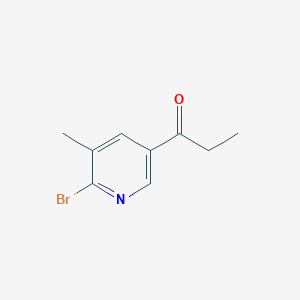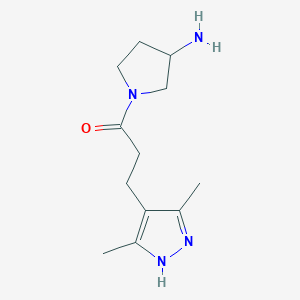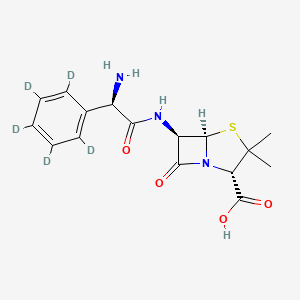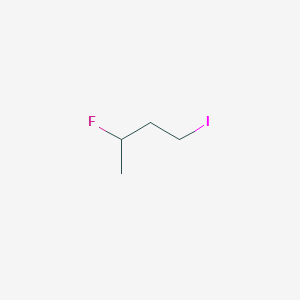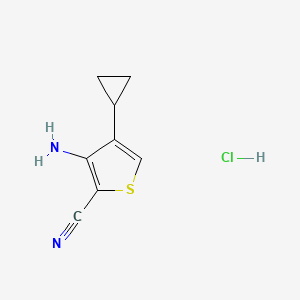![molecular formula C10H16N2Si B1381387 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole CAS No. 1707563-64-1](/img/structure/B1381387.png)
1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole” would consist of a pyrazole ring with an ethyl group and a [2-(trimethylsilyl)ethynyl] group attached. The exact structure would need to be determined through methods such as X-ray diffraction analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole” would depend on its molecular structure. Based on similar compounds, it could be expected to have properties such as a certain molecular weight, hydrogen bond donor and acceptor counts, rotatable bond count, and topological polar surface area .
Aplicaciones Científicas De Investigación
-
Synthesis of Functional Derivatives
- Field : Chemistry
- Application : Ethynyltrimethylsilane is used in the synthesis of various functional derivatives of tetrapyrrole compounds .
- Method : The synthetic approaches involve transformations of unsaturated carbon-oxygen and carbon-carbon bonds of the substituents at the meso position .
- Results : The structures, electronic, and optical properties of the compounds obtained by these methods are analyzed .
-
Broad-Spectrum Bioactive Derivative
- Field : Biochemistry
- Application : Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate is a broad-spectrum bioactive derivative of pyrazole .
- Results : The optimal structure of the molecule was calculated using density functional theory (DFT) calculations and compared with the X-ray diffraction data .
-
Preparation of 1,4-Disubstituted 1,2,3-Triazoles
- Field : Organic Chemistry
- Application : Ethynyltrimethylsilane is used in a microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reaction for the preparation of 1,4-disubstituted 1,2,3-triazoles .
- Method : The method involves a Sonogashira cross-coupling-desilylation-cycloaddition reaction .
- Results : The result is the preparation of 1,4-disubstituted 1,2,3-triazoles .
-
Alcohol Protection
- Field : Organic Chemistry
- Application : A trimethylsilyl group, which is a functional group in organic chemistry, is used for alcohol protection .
- Method : Chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Results : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
-
Synthesis of Poly (ethynyltrimethylsilane)
- Field : Polymer Chemistry
- Application : Ethynyltrimethylsilane is used in the synthesis of poly (ethynyltrimethylsilane) containing Pd (II) coordination sites .
- Method : The specific method of synthesis is not provided in the source .
- Results : The result is the preparation of poly (ethynyltrimethylsilane) containing Pd (II) coordination sites .
-
Synthesis of Substituted Imidazoles
- Field : Organic Chemistry
- Application : Substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications, can be synthesized .
- Method : The specific method of synthesis is not provided in the source .
- Results : The result is the preparation of substituted imidazoles .
-
Nucleophilic Formyl Group Insertion
- Field : Organic Chemistry
- Application : A more efficient and functional group-tolerant method of nucleophilic formyl group insertion using 2-(trimethylsilyl)pyridine .
- Method : The specific method of synthesis is not provided in the source .
- Results : The result is the preparation of asymmetrical β-meso-triazole-linked dyad .
-
Synthesis of Porphyrin Materials
- Field : Organic Chemistry
- Application : The production of porphyrin materials with target-specific structures is based on various methodologies .
- Method : The synthetic porphyrin core can be easily obtained by tetrapyrrole condensation .
- Results : The result is the preparation of two main alternative porphyrin types used as starting materials in synthesis .
-
Derivatization of Non-Volatile Compounds
- Field : Organic Chemistry
- Application : Chemists sometimes use a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .
- Method : The method involves substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Results : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Propiedades
IUPAC Name |
2-(2-ethylpyrazol-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2Si/c1-5-12-10(6-8-11-12)7-9-13(2,3)4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSXQJBDPQJESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



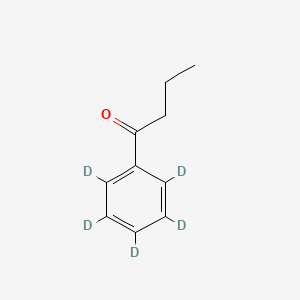


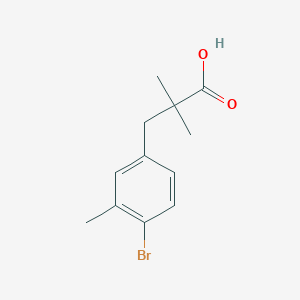
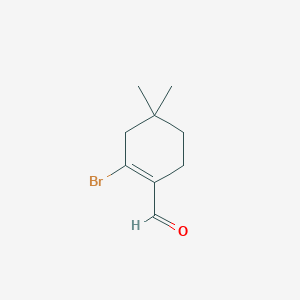
![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)
